3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C15H12O2 It belongs to the class of indenone derivatives, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, leading to the formation of 1-substituted-1H-indene and 1-indanone products . Another method involves the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar core structure but lacks the phenyl group attached to the indenone core.
1H-Inden-1-ol, 2,3-dihydro-: This compound has a hydroxyl group instead of a carbonyl group at the 1-position.
2-(1-Hydroxy-2,4,6-trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)ethyl acetate: This compound features additional methyl and acetyl groups.
Uniqueness
3-Hydroxy-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a hydroxyl group and a phenyl group attached to the indenone core
Properties
CAS No. |
61765-23-9 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2H-inden-1-one |
InChI |
InChI=1S/C15H12O2/c16-14-10-15(17,11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9,17H,10H2 |
InChI Key |
XECKXIOQDQLSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
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